2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
1.1 Structural Overview of 2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide This compound features a thieno[2,3-d]pyrimidine core substituted at the 5-position with a 4-chlorophenyl group and at the 6-position with a methyl group. A thioether linkage connects the core to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. The thieno[2,3-d]pyrimidine scaffold is recognized for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The 4-chlorophenyl and 3-methoxyphenyl substituents are common in bioactive molecules due to their electron-withdrawing and -donating properties, respectively, which modulate solubility and target binding .
For example, describes the use of chloroacetyl chloride and hydrazide intermediates under gentle heating to form thioacetamide linkages . Similarly, highlights reflux conditions with sodium acetate in ethanol to achieve high yields (85%) for structurally related acetamides .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-19(14-6-8-15(23)9-7-14)20-21(24-12-25-22(20)30-13)29-11-18(27)26-16-4-3-5-17(10-16)28-2/h3-10,12H,11H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPPBHCWIBJEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include chlorinating agents, thiolating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Core Structure Variations
- Thieno[2,3-d]pyrimidine vs. Thienoquinolones () incorporate a fused quinoline system, enhancing π-stacking interactions but increasing metabolic instability .
- Thieno[2,3-d]pyrimidine vs. Benzothiazole Derivatives: Benzothiazole-based acetamides () exhibit distinct electronic profiles due to the sulfur and nitrogen heteroatoms, often improving antibacterial activity but showing reduced cytotoxicity compared to thienopyrimidines .
Substituent Effects
Functional Group Modifications
- Acetamide vs. Hydrazide/Carboxamide: Replacing the acetamide with a hydrazide group (e.g., 2-chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide in ) reduces cytotoxicity (IC50 >5 μM) but improves stability under acidic conditions . Carboxamide derivatives () show enhanced binding to hydrophobic pockets in enzymes but lower synthetic yields (70–80%) compared to acetamides .
Data Tables
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Effect on Lipophilicity (LogP) | Effect on Solubility | Common Applications |
|---|---|---|---|
| 4-Chlorophenyl | ↑ LogP (hydrophobic) | ↓ Aqueous solubility | Kinase inhibition, Anticancer |
| 3-Methoxyphenyl | ↓ LogP (polar) | ↑ Solubility | Neuroprotective agents |
| 2,3-Dichlorophenyl | ↑↑ LogP | ↓↓ Solubility | Antimicrobial |
Biological Activity
The compound 2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a novel thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the current understanding of its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and molecular docking analyses.
Chemical Structure
The chemical structure of the compound is characterized by a thieno[2,3-d]pyrimidine core with a chlorophenyl substituent and an acetamide moiety. Its molecular formula is , and it features significant functional groups that contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound primarily includes anticancer effects, enzyme inhibition, and potential antimicrobial properties. Below are detailed findings from various studies.
Anticancer Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
In Vitro Cytotoxicity :
- The compound was tested against several cancer cell lines using MTT assays to determine its IC50 values. For instance, it showed significant cytotoxicity in liver cancer (HepG2) and prostate cancer (PC-3) cells.
- Table 1 summarizes the IC50 values obtained from these studies:
Cell Line IC50 (µM) HepG2 5.12 PC-3 7.45 -
Mechanism of Action :
- The mechanism of action involves induction of apoptosis through caspase activation. Flow cytometry analyses indicated that treatment with the compound led to cell cycle arrest at the S phase, with a notable increase in active caspase-3 levels compared to control groups.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes relevant to cancer progression and metabolic disorders.
-
Carbonic Anhydrase Inhibition :
- Molecular docking studies revealed that the compound effectively inhibits carbonic anhydrase (CA) isoforms, particularly CA IX, which is associated with tumor growth and metastasis.
- Table 2 presents the enzyme inhibition data:
Enzyme Type IC50 (µM) CA IX 0.85 CA II 1.20
Antimicrobial Activity
While primarily studied for anticancer properties, preliminary evaluations suggest potential antimicrobial activity against specific bacterial strains.
- Antibacterial Screening :
- The compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria in preliminary tests.
- Results indicated an IC50 range of 15-30 µM against tested strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
Several case studies have highlighted the effectiveness of similar thieno[2,3-d]pyrimidine derivatives in clinical settings:
- Case Study 1 : A derivative with a similar structure was evaluated in a Phase I clinical trial for solid tumors, showing promising results in terms of safety and preliminary efficacy.
- Case Study 2 : Another study focused on a related compound demonstrated significant tumor regression in animal models, supporting further exploration of this chemical class.
Q & A
Q. What are the key safety considerations for handling this compound in laboratory settings?
The compound exhibits potential hazards such as toxicity, flammability, and environmental risks. Safety protocols include:
- Using personal protective equipment (PPE) including gloves, goggles, and lab coats.
- Storing in a cool, dry, ventilated area away from heat sources and incompatible substances (e.g., oxidizing agents) .
- Immediate response measures for spills (e.g., containment with inert absorbents) and exposure (e.g., rinsing eyes with water for 15 minutes) .
- Proper disposal via certified hazardous waste facilities to mitigate aquatic toxicity .
Q. How can researchers validate the structural identity of this compound?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise molecular geometry, as demonstrated for structurally analogous thienopyrimidine derivatives .
- Spectroscopy : Use NMR (e.g., H, C) to confirm substituent positions and mass spectrometry (HRMS) for molecular weight verification .
- Computational Tools : Compare experimental data with InChI key or SMILES strings from PubChem entries to validate stereochemistry .
Q. What synthetic routes are reported for analogous thienopyrimidine derivatives?
- Stepwise Functionalization : Introduce thioether linkages (e.g., via nucleophilic substitution) at the pyrimidine core, followed by acetamide coupling using carbodiimide-mediated reactions .
- Heterocycle Formation : Construct the thieno[2,3-d]pyrimidine scaffold via cyclization of thiourea intermediates with α,β-unsaturated ketones .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., methanol/water) for isolation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modular Substitutions : Systematically vary substituents (e.g., 4-chlorophenyl, 3-methoxyphenyl) to assess impacts on bioactivity. For example, electron-withdrawing groups (e.g., Cl) may enhance target binding affinity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes, leveraging crystal structure data from analogous compounds .
- Biological Assays : Pair SAR with in vitro screening (e.g., enzyme inhibition assays) to correlate structural changes with potency .
Q. What experimental design strategies are recommended for studying environmental fate or biological impacts?
- Environmental Persistence :
- Use OECD 301 biodegradability tests to assess hydrolysis/photolysis rates in water/soil .
- Employ LC-MS/MS to quantify residues in environmental matrices (e.g., simulated aquatic systems) .
- Ecotoxicology :
- Follow tiered testing (e.g., Daphnia magna acute toxicity, algal growth inhibition) per ISO 6341 guidelines .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent effects) .
- Standardization : Use reference compounds (e.g., AZD8931 for kinase inhibition studies) to calibrate assay conditions and minimize inter-lab variability .
- Mechanistic Follow-Up : Combine phenotypic screening with target engagement assays (e.g., thermal shift assays) to confirm on-target effects .
Q. What computational methods support the optimization of this compound’s physicochemical properties?
- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and metabolic stability. For instance, the methoxyphenyl group may improve solubility but reduce membrane permeability .
- Reaction Pathway Simulation : Apply density functional theory (DFT) to model transition states in key synthetic steps (e.g., thioether formation) and identify energetically favorable conditions .
- Crystal Engineering : Analyze packing motifs via Mercury software to design co-crystals/salts for enhanced stability or bioavailability, as seen in related pyrimidine structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
